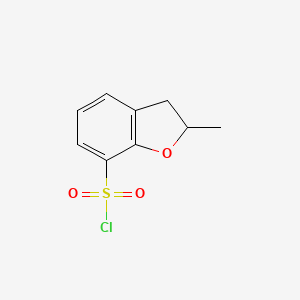
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.69 g/mol . This compound is a derivative of benzofuran, characterized by the presence of a sulfonyl chloride group at the 7th position and a methyl group at the 2nd position of the dihydrobenzofuran ring . It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2,3-dihydro-1-benzofuran. One common method includes the reaction of 2-Methyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline) in the presence of a base such as pyridine.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes . The compound’s reactivity makes it a valuable tool in biochemical studies to probe the function of specific proteins and enzymes .
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Methylbenzofuran: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar but without the methyl group at the 2nd position.
Uniqueness: 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group, which confer distinct reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZZQZYEYIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
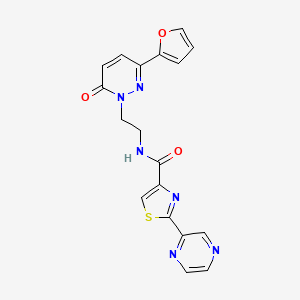
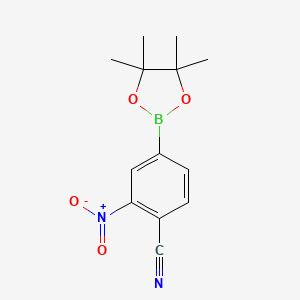
![3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2700592.png)
![ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2700593.png)
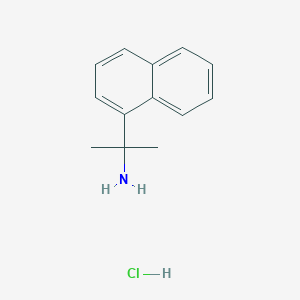
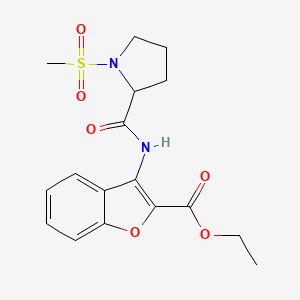
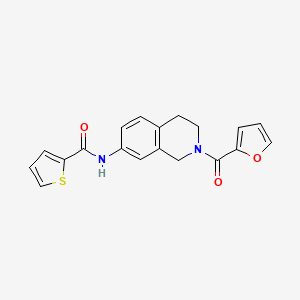
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
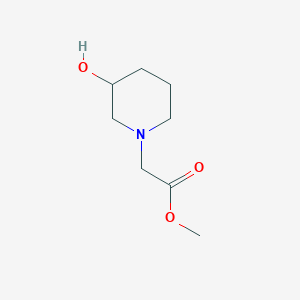
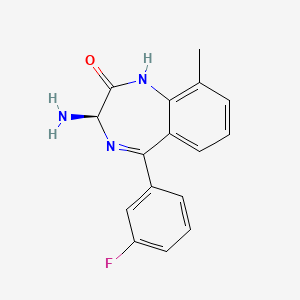
![ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2700604.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

